1-Benzyl 5-(tert-butyl) D-glutamate
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Overview
Description
1-Benzyl 5-(tert-butyl) D-glutamate is a derivative of glutamic acid, an important amino acid in biochemistry. This compound is characterized by the presence of a benzyl group and a tert-butyl group attached to the glutamate backbone. It is often used in peptide synthesis and other biochemical applications due to its unique structural properties .
Preparation Methods
The synthesis of 1-Benzyl 5-(tert-butyl) D-glutamate typically involves a multi-step process:
Esterification: Glutamic acid is esterified with benzyl alcohol to form glutamic acid 5-benzyl ester.
Transesterification: The glutamic acid 5-benzyl ester undergoes a transesterification reaction with tert-butyl acetate under catalytic conditions to yield glutamic acid 5-benzyl ester 1-tert-butyl ether.
Hydrochloride Formation: The final step involves treating the product with hydrochloric acid to obtain this compound hydrochloride.
Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods may include the use of advanced catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Benzyl 5-(tert-butyl) D-glutamate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Benzyl 5-(tert-butyl) D-glutamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl 5-(tert-butyl) D-glutamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and tert-butyl groups provide steric hindrance and electronic effects that influence the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity and signal transduction pathways, leading to various biochemical effects .
Comparison with Similar Compounds
1-Benzyl 5-(tert-butyl) D-glutamate can be compared with other glutamate derivatives, such as:
5-Benzyl 1-tert-butyl L-glutamate hydrochloride: Similar in structure but differs in the stereochemistry of the glutamate backbone.
1-(tert-Butyl) 5-methyl L-glutamate hydrochloride: Contains a methyl group instead of a benzyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of benzyl and tert-butyl groups, which confer distinct steric and electronic characteristics that are valuable in various biochemical and industrial applications .
Properties
CAS No. |
219121-63-8 |
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Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
1-O-benzyl 5-O-tert-butyl (2R)-2-aminopentanedioate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3/t13-/m1/s1 |
InChI Key |
NIMSPPYFNNQHCP-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
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